![molecular formula C18H26N2O B2465679 (4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone CAS No. 2309553-43-1](/img/structure/B2465679.png)
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone, also known as CDM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CDM belongs to the category of diazepanes, which are known for their anxiolytic and sedative properties. In recent years, CDM has been studied for its potential use in treating various neurological disorders, including anxiety, depression, and epilepsy.
Wissenschaftliche Forschungsanwendungen
Synthesis and Process Development
The compound (4-cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone has been highlighted in the context of scalable syntheses of potent H3 receptor antagonists. These syntheses were part of scale-up campaigns for structurally similar H3 receptor antagonists, which aimed at optimizing the cost of goods and achieving efficient production. A key improvement in these syntheses was the use of a lithium alkoxide for Lewis base catalysis of an ester to amide transformation, representing an important advancement in the field of organic process research and development (Pippel et al., 2011).
Antitubercular Activity
Research has also explored the antitubercular potential of derivatives closely related to (4-cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone. Specifically, a study synthesized and evaluated a series of 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones for their in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Among these compounds, one particular thiosemicarbazone derivative was identified as the most active compound, exhibiting significant potency against both MTB and MDR-TB, and demonstrating potential as a novel antitubercular agent (Sriram et al., 2006).
Histamine H3 Receptor Blockade
A preclinical PET study with [11C]GSK189254 in anesthetized baboon investigated the brain histamine H3 receptor blockade by JNJ-39220675, a compound structurally similar to (4-cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone. This study demonstrated that JNJ-39220675 effectively penetrates the blood–brain barrier and occupies the histamine H3 receptor after oral administration, suggesting its potential utility in the treatment of alcohol addiction and other disorders. The study provided evidence supporting further drug development for compounds targeting the histamine H3 receptor (Logan et al., 2012).
Eigenschaften
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-2-15-7-9-16(10-8-15)18(21)20-12-4-11-19(13-14-20)17-5-3-6-17/h7-10,17H,2-6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRYNPOFQYTYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.